Cas no 1214382-51-0 (2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl)

2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative featuring a chloromethyl group at the 2-position and a trifluoromethyl substituent at the 3-position of one phenyl ring, along with a fluoro group at the 4'-position of the second ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity, enabling selective functionalization. The fluorine substituents contribute to improved metabolic stability and lipophilicity in derived compounds. Its well-defined structure allows for precise modifications, making it valuable for research and industrial applications requiring tailored biphenyl scaffolds.
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl structure
1214382-51-0 structure
Product name:2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
CAS No:1214382-51-0
MF:C14H9ClF4
MW:288.667876958847
CID:4998475

2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
    • Inchi: 1S/C14H9ClF4/c15-8-12-11(9-4-6-10(16)7-5-9)2-1-3-13(12)14(17,18)19/h1-7H,8H2
    • InChI Key: FBFRLLKOLODTFE-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)(F)F)=CC=CC=1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 288.033
  • Monoisotopic Mass: 288.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0

2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002207-250mg
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
1214382-51-0 97%
250mg
$499.20 2023-09-04
Alichem
A011002207-1g
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
1214382-51-0 97%
1g
$1519.80 2023-09-04
Alichem
A011002207-500mg
2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl
1214382-51-0 97%
500mg
$847.60 2023-09-04

Additional information on 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl

Recent Advances in the Application of 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl (CAS: 1214382-51-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl (CAS: 1214382-51-0) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This halogenated biphenyl derivative has attracted significant attention due to its unique structural features, including the chloromethyl group at the 2-position and the trifluoromethyl group at the 3-position, which make it a versatile building block for drug discovery and development.

Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors, particularly targeting tyrosine kinase receptors involved in cancer progression. The presence of both fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of resulting drug candidates, while the reactive chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1214382-51-0 as a key intermediate in the development of selective FGFR (fibroblast growth factor receptor) inhibitors. The compound's structural features enabled the researchers to optimize binding affinity while maintaining favorable pharmacokinetic properties. The resulting inhibitors showed promising activity against FGFR-driven cancers in preclinical models.

Another significant application was reported in a recent ACS Medicinal Chemistry Letters publication, where 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl served as a scaffold for developing novel antiviral agents. The researchers exploited the compound's ability to undergo palladium-catalyzed cross-coupling reactions to create diverse libraries of potential SARS-CoV-2 main protease inhibitors.

The synthetic accessibility of 1214382-51-0 has also been improved through recent methodological advances. A 2024 Organic Process Research & Development paper described an optimized, scalable synthesis route that reduces byproduct formation and improves overall yield. This development is particularly important for potential industrial-scale applications in pharmaceutical manufacturing.

From a chemical biology perspective, derivatives of this compound have shown utility as fluorescent probes for studying protein-protein interactions. The fluorinated aromatic system provides an excellent platform for developing environment-sensitive fluorophores, while the chloromethyl group allows for site-specific conjugation to biomolecules.

Ongoing research continues to explore the potential of 2-(Chloromethyl)-4'-fluoro-3-(trifluoromethyl)biphenyl in various therapeutic areas. Current investigations include its use in developing targeted protein degraders (PROTACs) and covalent inhibitors, leveraging both its structural features and synthetic versatility. The compound's unique combination of properties positions it as a valuable tool in modern drug discovery efforts.

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